3-Iodooxetane

Overview

Description

3-Iodooxetane is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various iodinated organic compounds and methodologies that could be relevant to the synthesis and reactions of a molecule like this compound. For instance, the synthesis of 3-iodoindoles and 3-iodo-4H-pyran-4-ones involves iodination reactions that could potentially be applied to the synthesis of this compound. Additionally, the study of oxetan-3-ol provides insights into the synthesis of oxetane derivatives, which is closely related to the structure of this compound.

Synthesis Analysis

The synthesis of iodinated compounds is a topic of interest in several papers. For example, the synthesis of 3-iodoindoles involves a Pd/Cu-catalyzed coupling followed by electrophilic cyclization . Similarly, 3-iodo-4H-pyran-4-ones are synthesized through the reaction of acetylenic β-diketones with iodine monochloride . Although these methods are not directly applicable to this compound, they provide a foundation for understanding how iodination and cyclization reactions can be used in synthesis. The paper on oxetan-3-ol is particularly relevant as it discusses the synthesis of oxetane derivatives, which could be modified to include iodination for the synthesis of this compound.

Molecular Structure Analysis

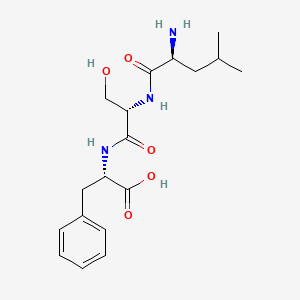

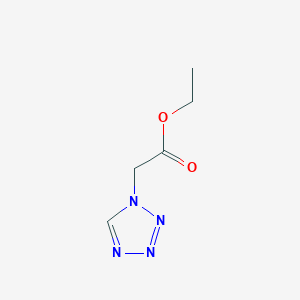

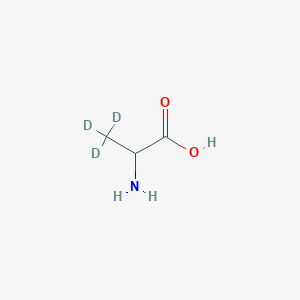

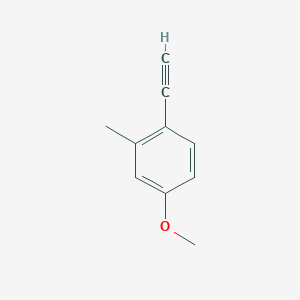

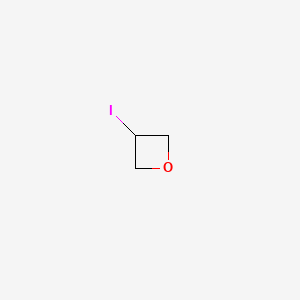

The molecular structure of this compound would consist of a four-membered oxetane ring with an iodine atom substituted at the 3-position. The papers do not directly analyze the structure of this compound, but they do discuss the structures of related compounds. For example, the synthesis of 3,3-dinitratooxetane involves the study of oxetane derivatives, which are structurally similar to this compound. The crystal structure and theoretical calculations provided in this paper could be analogous to those of this compound.

Chemical Reactions Analysis

The papers provide various examples of chemical reactions involving iodinated compounds. The iodocyclization reactions and the iodine-catalyzed C-N bond formation are particularly noteworthy. These reactions demonstrate the reactivity of iodine in organic synthesis and could be extrapolated to predict the reactivity of this compound in similar chemical transformations.

Physical and Chemical Properties Analysis

While the papers do not specifically discuss the physical and chemical properties of this compound, they do provide data on related iodinated compounds. For instance, the paper on 3,3-dinitratooxetane discusses the high oxygen content and sensitivities towards impact and friction, which could be relevant to the stability and reactivity of this compound. The solubility and reactivity of iodinated compounds, as seen in the synthesis of 3-iodoindoles , could also provide insights into the properties of this compound.

Scientific Research Applications

Synthesis and Medical Imaging

3-Iodooxetane derivatives have been synthesized and explored for potential medical imaging applications. For instance, compounds like 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane and similar derivatives were synthesized using iodine-131 and investigated for their body distribution in animals. These compounds showed potential for brain uptake, suggesting possible applications in brain scanning and nuclear medicine due to their gamma-ray imaging properties (Braun et al., 1977).

Hypervalent Iodine in Catalysis

Hypervalent iodine reagents, including those derived from this compound, are notable for their use in organic synthesis as oxidants. They are valued for their mild, safe, and environmentally friendly characteristics. These reagents have been applied in various oxidative bond-forming reactions and alcohol oxidations, which are significant in natural product synthesis (Dohi & Kita, 2009).

In Solar Cell Technology

This compound derivatives have applications in dye-sensitized solar cells (DSSCs). The redox properties of iodide/triiodide/iodine systems are crucial in DSSC technology. Research has focused on understanding and improving the photoconversion efficiency of cells using alternative redox electrolyte systems to the conventional iodine-based systems (Bentley et al., 2015).

Advanced Material Synthesis

The chemistry of polyvalent iodine, including derivatives of this compound, has seen significant development. These compounds are used in the synthesis of complex organic molecules through selective oxidative transformations. Their applications extend to the development of polymer-supported and recyclable polyvalent iodine reagents and in the catalytic applications of organoiodine compounds (Zhdankin & Stang, 2008).

Applications in Organic Synthesis

Specific compounds such as azetidine and oxetane sulfinate salts, derived from 3-iodoheterocycle precursors like this compound, are used in organic synthesis. These compounds facilitate the introduction of four-membered heterocycles into molecules like indoles, which are significant in drug discovery and development (Nassoy et al., 2015).

Agricultural Research

Research has been conducted to understand the effect of iodine, including compounds like this compound, on plant physiology and stress response. Studies on the application of iodine in agriculture, such as its effects on growth, mineral content, and antioxidants in plants under stress conditions, are ongoing. This research is pivotal in exploring iodine's role as a biostimulant in agriculture (García Fuentes et al., 2022).

Safety and Hazards

3-Iodooxetane is classified as a combustible liquid. It may cause skin and eye irritation, and may also cause respiratory irritation . It’s recommended to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation when handling it. Protective clothing, gloves, and eye/face protection should be worn. In case of contact with skin or eyes, or if swallowed, medical advice should be sought .

Mechanism of Action

Target of Action

3-Iodooxetane, also known as 1,3-Epoxy-2-iodopropane , is a biochemical reagent It’s known to be used in organic synthesis transformations .

Mode of Action

It’s known to be involved in various organic synthesis transformations .

Biochemical Pathways

It’s known to be used in the synthesis of various oxetane-based compounds .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and has a density of 2.090 g/mL at 25 °C .

Action Environment

It’s known that the compound should be stored at a temperature of 2-8°c .

Biochemical Analysis

Cellular Effects

The effects of 3-Iodooxetane on cellular processes are diverse and depend on the concentration and exposure time. At lower concentrations, this compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to influence the expression of genes involved in oxidative stress response and apoptosis. At higher concentrations, this compound can induce cytotoxic effects, leading to cell death through mechanisms such as DNA damage and disruption of cellular membranes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This reactivity is primarily due to the presence of the iodine atom, which can participate in nucleophilic substitution reactions. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can have beneficial effects, such as modulating immune responses and reducing inflammation. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These dosage-dependent effects are critical for determining the safe and effective use of this compound in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. The compound can be metabolized to form reactive intermediates that can further participate in various biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of metabolites in cells, affecting cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can localize to specific compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Additionally, the compound can localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .

properties

IUPAC Name |

3-iodooxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO/c4-3-1-5-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEIFKMKVCDETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538113 | |

| Record name | 3-Iodooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26272-85-5 | |

| Record name | 3-Iodooxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26272-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodooxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Iodooxetane contribute to improving the performance of lithium-oxygen batteries?

A1: this compound plays a dual role in enhancing lithium-oxygen battery performance [].

Q2: What are the challenges associated with using this compound in lithium-oxygen batteries, and how does the research address them?

A2: A significant challenge in utilizing this compound is the difficulty in dissociating the iodine atom, which is necessary for generating the redox mediator (I−) and initiating the ring-opening reaction for SEI formation []. The research tackles this challenge by introducing aluminum trichloride (AlCl3) as a catalyst. AlCl3 facilitates the dissociation of iodine from this compound, thus promoting both redox mediation and the formation of a robust, hybrid SEI layer. This combined effect significantly enhances the stability and lifespan of lithium-oxygen batteries.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.